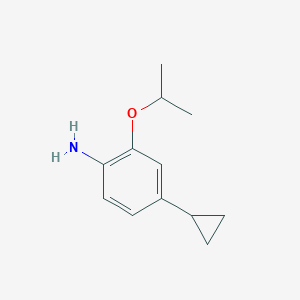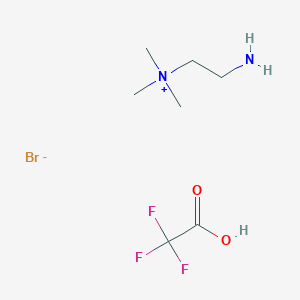![molecular formula C9H22NNaO7P2 B13721585 sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B13721585.png)
sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate is a complex organophosphorus compound It is characterized by the presence of two phosphonate groups, a pentyl chain, and a trideuterio(113C)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate typically involves multiple steps:
Formation of the Amino Group: The initial step involves the reaction of a pentylamine derivative with a trideuterio(113C)methyl halide to form the corresponding amine.
Phosphonation: The amine is then reacted with a phosphonic acid derivative under controlled conditions to introduce the phosphonate groups.
Hydroxylation: The final step involves the hydroxylation of the intermediate compound to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions may target the phosphonate groups, converting them to phosphine derivatives.
Substitution: The amino group can participate in substitution reactions, where the pentyl chain or the trideuterio(113C)methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Products may include phosphonic acids or phosphonates with additional oxygen atoms.
Reduction: Reduced phosphine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its unique isotopic labeling.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific biochemical pathways.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the phosphonate groups allows it to mimic natural substrates, thereby inhibiting or modulating the activity of these targets. The trideuterio(113C)methyl group provides isotopic labeling, which can be used to trace the compound’s pathway and interactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
- Sodium;hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate
- Sodium hydrogen {1-hydroxy-3-[methyl(3-pentanyl)amino]-1-phosphonopropyl}phosphonate
Uniqueness
The uniqueness of sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate lies in its isotopic labeling with trideuterio(113C)methyl, which provides distinct advantages in tracing and studying biochemical pathways. This feature sets it apart from other similar compounds that lack such labeling.
Properties
Molecular Formula |
C9H22NNaO7P2 |
|---|---|
Molecular Weight |
345.22 g/mol |
IUPAC Name |
sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate |
InChI |
InChI=1S/C9H23NO7P2.Na/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);/q;+1/p-1/i2+1D3; |
InChI Key |
LXLBEOAZMZAZND-CMOUKOEPSA-M |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(CCCCC)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] |
Canonical SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


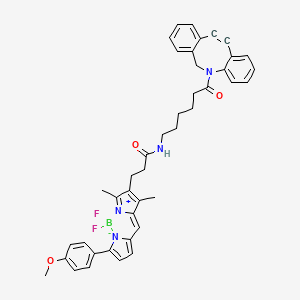
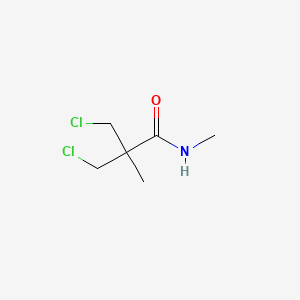
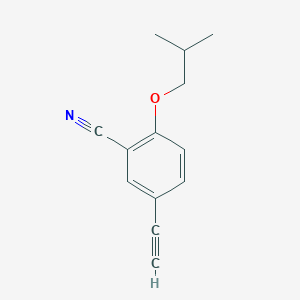
amine](/img/structure/B13721518.png)
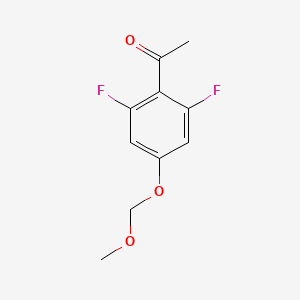
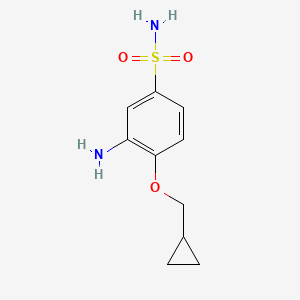
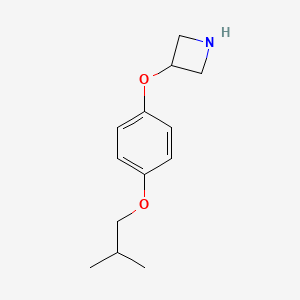

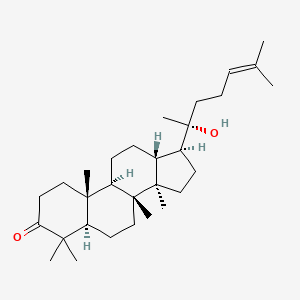
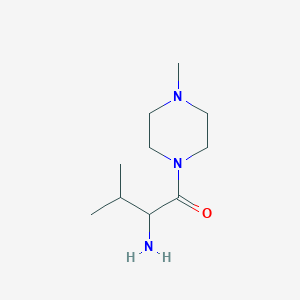
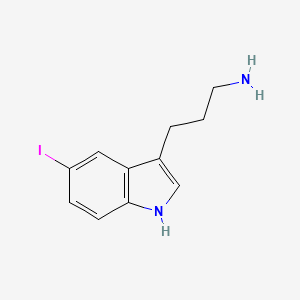
![({2-[2-(2-Aminoethoxy)-ethoxy]-ethyl}-carboxymethylamino)-acetic acid](/img/structure/B13721572.png)
